Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is a chemical compound with the molecular formula C8H8ClNO4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate typically involves the chlorination of 2-methanesulfonylpyridine-3-carboxylic acid followed by esterification with methanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification process is usually catalyzed by acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production times . These methods are particularly useful for scaling up the production of this compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modification of protein functions, which can have various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate: Similar in structure but with different substitution patterns.
2-Chloro-5-methylpyridine: A related compound used as a pesticide intermediate.
Uniqueness
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanesulfonyl group and ester functionality make it a versatile intermediate for various chemical transformations and applications.
Properties
CAS No. |
2825005-02-3 |
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Molecular Formula |
C8H8ClNO4S |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
methyl 2-chloro-5-methylsulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-5(15(2,12)13)4-10-7(6)9/h3-4H,1-2H3 |
InChI Key |
WGCHVZREJJEUGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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